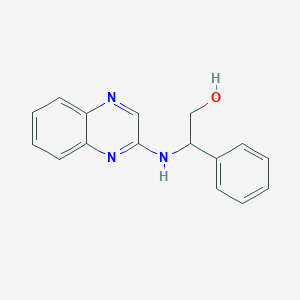![molecular formula C18H24FN3O3 B7573686 1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea is a chemical compound that has gained significant attention in scientific research. It is a urea derivative that exhibits potential therapeutic effects in various diseases, including cancer, neurological disorders, and inflammation.
Mécanisme D'action
The mechanism of action of 1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in cells. It has been reported to inhibit the activity of protein kinase C and phosphatidylinositol 3-kinase, which are involved in cancer cell growth and survival. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also suppresses the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea in lab experiments is its potential therapeutic effects in various diseases. It is also relatively easy to synthesize and has been reported to exhibit high purity and good yields. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to explore its potential therapeutic effects in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, it may be useful to develop derivatives of this compound with improved pharmacological properties, such as increased bioavailability and selectivity.
Méthodes De Synthèse
The synthesis of 1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea involves the reaction of 1-(3-fluorophenyl)-3-(piperidin-3-yl)urea with oxalyl chloride and oxolane-2-carbonyl chloride in the presence of triethylamine. The resulting compound is then treated with sodium hydroxide to obtain the final product. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea has been extensively studied for its potential therapeutic effects in various diseases. It has been reported to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3/c19-14-5-1-6-15(10-14)21-18(24)20-11-13-4-2-8-22(12-13)17(23)16-7-3-9-25-16/h1,5-6,10,13,16H,2-4,7-9,11-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKOHJBGGFVMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCCO2)CNC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7573620.png)

![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B7573648.png)
![1-(3-Fluorophenyl)-3-[[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573649.png)
![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7573655.png)
![2-[[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-benzoxazole](/img/structure/B7573663.png)
![5-(2-Chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B7573667.png)
![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)

![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)